Methyl 3-(ethylamino)-4-nitrobenzoate
Overview
Description
Methyl 3-(ethylamino)-4-nitrobenzoate, also known as Methyl 3-EA-4-NB, is an organic compound that is used in a variety of scientific research applications. It is a versatile molecule that has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.
Scientific Research Applications
Synthesis and Chemical Properties
Alkaline C–S Bond Cleavage : Methyl 3-(ethylamino)-4-nitrobenzoate, as a derivative of methyl and ethyl-[(substituted phenylthio)methyl]-3-nitrobenzoates, has been synthesized and structurally proven. Research shows the action of 5% sodium hydroxide solution on these esters yields diaryl disulfides and 3-nitro-4-methylbenzoic acid or 4-methylbenzoic acid (El-Hegazy, El-Bardan, & Hamed, 1994).
Synthesis of Dabigatran Etexilate : The compound is used in the synthesis of Dabigatran Etexilate, an anticoagulant medication. 4-Methylamino-3-nitrobenzoic acid, a related compound, is utilized in this process, highlighting the compound's relevance in pharmaceutical synthesis (Guohua, 2013; Huansheng, 2013).
Synthesis of Novel Heterocyclic Compounds : this compound, through its related compounds, contributes to the synthesis of new heterocyclic compounds like ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate. These compounds have potential anti-cancer activity, specifically against gastric cancer cell lines (Liu et al., 2019).
Applications in Organic Chemistry and Materials Science
Organic Chemistry Experiments : The compound is involved in organic chemistry experiments, such as Fischer esterification reactions. Its derivatives, like 4-amino-3-nitrobenzoic acid methyl ester, serve as practical examples in educational settings (Kam, Levonis, & Schweiker, 2020).
Third-Order Nonlinear Optical Properties : this compound, through its derivatives, is studied for its nonlinear optical properties. These properties are crucial for photonic applications, such as optical limiting, indicating its potential use in photonic devices (Nair et al., 2022).
Structural Studies and Molecular Docking : Spectroscopic identification and structural features of related compounds, like 4-(methylamino)-3-nitrobenzoic acid, have been studied. These studies include density functional theory computations and molecular docking, which are essential for understanding the physical and chemical properties of these compounds (Julie et al., 2019).
Properties
IUPAC Name |
methyl 3-(ethylamino)-4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-11-8-6-7(10(13)16-2)4-5-9(8)12(14)15/h4-6,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUFKGRSLMVNCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640015 | |
Record name | Methyl 3-(ethylamino)-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-54-9 | |
Record name | Benzoic acid, 3-(ethylamino)-4-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952183-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(ethylamino)-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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